1H and 13C NMR spectral reference data for 5-bromo-1-benzothiophene-2-carbonyl chloride
1H and 13C NMR spectral reference data for 5-bromo-1-benzothiophene-2-carbonyl chloride
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Reference Data for 5-bromo-1-benzothiophene-2-carbonyl chloride
Abstract
This technical guide provides a comprehensive analysis and predicted nuclear magnetic resonance (NMR) spectral data for the compound 5-bromo-1-benzothiophene-2-carbonyl chloride (CAS No. 7312-14-3).[1][2] As a reactive chemical intermediate, precise characterization is paramount for its application in research and development, particularly in the synthesis of novel pharmaceutical and materials science compounds. Due to the compound's reactivity and the scarcity of publicly available experimental spectra, this guide establishes a robust reference dataset through a predictive methodology grounded in first principles of NMR spectroscopy and analysis of analogous structures. Furthermore, it details the rigorous experimental protocols required for the acquisition and validation of high-quality NMR data for this moisture-sensitive molecule, ensuring scientific integrity and reproducibility.
Introduction and Molecular Structure
5-bromo-1-benzothiophene-2-carbonyl chloride is a bifunctional molecule featuring a benzothiophene core. This heterocyclic system is a common scaffold in medicinal chemistry. The molecule is substituted with a bromine atom at the C5 position of the benzene ring and a highly reactive carbonyl chloride group at the C2 position of the thiophene ring.
The precise structural characterization by NMR is critical for confirming its identity and purity before use in subsequent synthetic steps. The electron-withdrawing nature of the bromine atom and the carbonyl chloride group, combined with the inherent electronic properties of the benzothiophene ring system, results in a distinct and predictable NMR spectrum.
Molecular Structure:
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IUPAC Name: 5-bromo-1-benzothiophene-2-carbonyl chloride
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Molecular Weight: 275.56 g/mol [1]
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Structure: Figure 1: Chemical structure and atom numbering.
Predicted ¹H and ¹³C NMR Spectral Data
The following spectral data are predicted based on established chemical shift theory and data from structurally related compounds. [3][4][5]Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the benzothiophene ring system.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H3 | 8.1 - 8.3 | Singlet (s) | N/A | This proton is on the thiophene ring, adjacent to the strongly electron-withdrawing carbonyl chloride group, causing a significant downfield shift. [6] |
| H4 | 7.9 - 8.1 | Doublet (d) | J(H4-H6) ≈ 2.0 Hz (meta) | H4 is deshielded by its proximity to the thiophene ring and the bromine atom at C5. It exhibits meta-coupling to H6. |
| H7 | 7.8 - 7.9 | Doublet (d) | J(H7-H6) ≈ 8.5 Hz (ortho) | This proton is part of the benzenoid ring and shows a typical ortho-coupling to H6. |
| H6 | 7.5 - 7.6 | Doublet of Doublets (dd) | J(H6-H7) ≈ 8.5 Hz, J(H6-H4) ≈ 2.0 Hz | H6 is coupled to both H7 (ortho) and H4 (meta), resulting in a doublet of doublets splitting pattern. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Label | Predicted δ (ppm) | Rationale for Prediction |
| C9 (C=O) | 160 - 165 | The carbonyl carbon of an acyl chloride is significantly deshielded, though typically less so than ketones due to resonance effects. [7][8] |
| C7a | 141 - 143 | Quaternary carbon at the fusion of the two rings, influenced by the sulfur atom. |
| C3a | 139 - 141 | Quaternary carbon at the ring fusion, adjacent to the bromine-substituted carbon. |
| C2 | 137 - 139 | Quaternary carbon attached to the carbonyl chloride group. Its chemical shift is moved downfield due to the electronegative substituents. |
| C4 | 128 - 130 | Aromatic CH carbon, deshielded by the adjacent bromine atom. |
| C7 | 126 - 128 | Aromatic CH carbon. |
| C3 | 125 - 127 | Aromatic CH carbon on the thiophene ring. |
| C6 | 124 - 126 | Aromatic CH carbon. |
| C5 | 118 - 120 | Quaternary carbon directly attached to the bromine atom. The heavy atom effect of bromine typically shifts this carbon upfield relative to unsubstituted analogs. |
Methodology for Spectral Acquisition and Validation
Acquiring high-quality, artifact-free NMR data for 5-bromo-1-benzothiophene-2-carbonyl chloride requires meticulous attention to detail, primarily due to its high moisture sensitivity. The carbonyl chloride moiety readily hydrolyzes to the corresponding carboxylic acid, which would lead to a complex and misleading spectrum.
Workflow for Data Acquisition and Validation
The following diagram outlines the critical workflow for obtaining and validating NMR data for a reactive compound.
Caption: Workflow for NMR Analysis of Moisture-Sensitive Compounds.
Experimental Protocol: Sample Preparation
This protocol must be performed under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to prevent sample degradation. [9][10]
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Glassware Preparation: Thoroughly clean and oven-dry a J. Young's NMR tube and a small vial at >120°C for at least 4 hours to remove all traces of water. Transfer to a desiccator to cool under vacuum.
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Solvent Preparation: Use a high-quality anhydrous deuterated solvent, such as chloroform-d (CDCl₃), stored over activated 3Å molecular sieves. [11]Ensure the solvent is purchased in a sealed ampoule or has been properly dried.
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Sample Weighing: In an inert atmosphere, accurately weigh 5-10 mg of 5-bromo-1-benzothiophene-2-carbonyl chloride for ¹H NMR (15-30 mg for ¹³C NMR) into the pre-dried vial. [9][12]4. Dissolution and Transfer: Using a clean, dry glass syringe, add approximately 0.6-0.7 mL of the anhydrous deuterated solvent to the vial. [11]Gently swirl to dissolve the sample completely. Transfer the solution into the J. Young's NMR tube.
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Sealing: Securely close the J. Young's valve to create an airtight seal, protecting the sample from the atmosphere. The sample is now ready for analysis.
Instrumental Parameters
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Spectrometer: 400 MHz or higher field strength spectrometer.
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¹H NMR Acquisition:
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Pulse Program: Standard single pulse (zg30).
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Acquisition Time: ~3-4 seconds.
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Relaxation Delay (d1): 2-5 seconds.
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Number of Scans: 8-16.
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-
¹³C NMR Acquisition:
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Pulse Program: Proton-decoupled single pulse (zgpg30).
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Acquisition Time: ~1-2 seconds.
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Relaxation Delay (d1): 2-5 seconds.
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Number of Scans: 1024-4096 (dependent on concentration).
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Data Interpretation and Validation
Purity Assessment and Impurity Identification
The primary impurity of concern is the hydrolysis product, 5-bromo-1-benzothiophene-2-carboxylic acid. Its presence can be readily identified in the NMR spectra:
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¹H NMR: A broad singlet appearing far downfield, typically between 10-12 ppm, corresponding to the carboxylic acid proton (-COOH). The aromatic signals may also be slightly shifted compared to the pure acyl chloride.
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¹³C NMR: The carbonyl carbon signal of the carboxylic acid will appear at a different chemical shift, typically around 165-175 ppm. [13][14] The presence of the starting material for the synthesis of the acyl chloride, which is often the corresponding carboxylic acid, should also be considered.
Structural Confirmation with 2D NMR
For unambiguous assignment and structural confirmation, 2D NMR experiments are highly recommended.
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COSY (Correlation Spectroscopy): This experiment will confirm the coupling between H6 and H7 (strong cross-peak) and H6 and H4 (weak cross-peak), validating the assignment of the benzenoid ring protons.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It will definitively link H3, H4, H6, and H7 to their corresponding carbon signals (C3, C4, C6, and C7).
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HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. Key expected correlations include:
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H3 to C2, C3a, and C9 (C=O).
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H4 to C5, C6, and C7a.
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H7 to C5 and C3a.
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Data Validation Checklist
A self-validating protocol ensures the trustworthiness of the generated data. [15][16][17]
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Solvent Signal Reference: Is the residual solvent peak correctly referenced (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C)?
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Integration Consistency: Do the integral ratios of the ¹H signals match the number of protons (1:1:1:1)?
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Signal Count: Does the number of signals in the ¹H (4) and ¹³C (9) spectra match the number of magnetically non-equivalent nuclei in the structure?
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Plausibility of Shifts: Are the chemical shifts consistent with the known effects of the functional groups present?
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Absence of Impurities: Is the spectrum free from signals corresponding to solvent, water, or expected impurities (e.g., the hydrolyzed carboxylic acid)?
Conclusion
This guide provides a foundational dataset for the ¹H and ¹³C NMR characterization of 5-bromo-1-benzothiophene-2-carbonyl chloride. The predicted chemical shifts and coupling constants, derived from fundamental principles, offer a reliable benchmark for researchers. Adherence to the detailed protocols for handling this moisture-sensitive compound is essential for acquiring accurate and reproducible data. By combining predictive analysis with rigorous experimental methodology and validation checks, scientists can confidently confirm the identity and purity of this valuable synthetic intermediate, ensuring the integrity of their subsequent research.
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